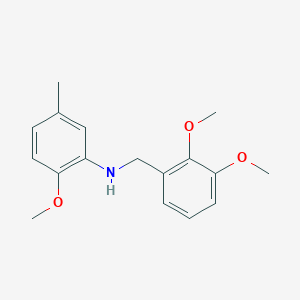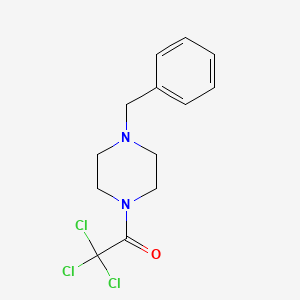
N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide, also known as CL-385319, is a chemical compound used in scientific research. It is a selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in pain regulation and stress response.
作用機序
N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide acts as a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor that is widely distributed in the brain and spinal cord. Nociceptin/orphanin FQ is a neuropeptide that is involved in pain modulation, stress response, and other physiological processes. By blocking the nociceptin/orphanin FQ receptor, N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide has been shown to have a variety of biochemical and physiological effects in animal models. It can reduce pain sensitivity and increase pain threshold, suggesting that it could be a potential analgesic. It can also modulate stress response and anxiety-like behavior, suggesting that it could be a potential anxiolytic. Additionally, it has been shown to have effects on other physiological processes, such as cardiovascular function and gastrointestinal motility.
実験室実験の利点と制限
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide in lab experiments is its selectivity for the nociceptin/orphanin FQ receptor, which allows researchers to study the specific effects of blocking this receptor. However, one limitation is that it has relatively low potency compared to other nociceptin/orphanin FQ receptor antagonists, which may limit its usefulness in certain experiments.
将来の方向性
There are many potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide. One area of interest is its potential as a therapeutic agent for pain management and stress-related disorders. Further studies could investigate its efficacy and safety in animal models and eventually in clinical trials. Another area of interest is its potential as a research tool for studying the nociceptin/orphanin FQ receptor and its role in various physiological processes. Future studies could investigate its effects on other physiological systems and its potential for use in combination with other drugs. Overall, N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide has the potential to be a valuable tool for scientific research and a promising therapeutic agent for a variety of conditions.
合成法
N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide can be synthesized by reacting 2-cyclohexylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-chloro-2,5-dimethoxyaniline to form the amide. The product can be purified by recrystallization or column chromatography.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide is primarily used in scientific research to study the nociceptin/orphanin FQ receptor and its role in pain regulation and stress response. It has been shown to block the effects of nociceptin/orphanin FQ in animal models, suggesting that it could be a potential therapeutic target for pain management and stress-related disorders.
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-20-14-10-13(15(21-2)9-12(14)17)18-16(19)8-11-6-4-3-5-7-11/h9-11H,3-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLBSAJDEWVFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CC2CCCCC2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6696884 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695426.png)


![5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5695442.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5695458.png)

![N'~1~,N'~4~-bis[1-(2-naphthyl)ethylidene]succinohydrazide](/img/structure/B5695478.png)

![N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B5695499.png)
![5-chloro-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5695509.png)
![6-ethoxy-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5695511.png)
![methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate](/img/structure/B5695523.png)
![3,6,11,11-tetramethyl-11,12-dihydro-2H,9H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazin-2-one](/img/structure/B5695532.png)
![N-[(benzylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5695537.png)